1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both an azetidine ring and a pyridine moiety in this compound makes it particularly interesting for researchers.
Preparation Methods
The synthesis of 1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions. For example, the cyclization of N-Boc-azetidin-3-one can be achieved using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a Horner–Wadsworth–Emmons reaction .
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Introduction of the Pyridine Moiety: : The pyridine ring can be introduced through a coupling reaction, such as the Suzuki–Miyaura cross-coupling reaction, where a brominated azetidine derivative is reacted with a pyridine boronic acid .
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Acetylation: : The final step involves the acetylation of the azetidine ring, which can be achieved using acetic anhydride in the presence of a base like pyridine .
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the azetidine or pyridine rings .
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide has several scientific research applications:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
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Materials Science: : The compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization reactions .
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Biological Research: : The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
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Azetidine Derivatives: : Compounds like N-(methanesulfonyl)azetidine and N-Boc-azetidin-3-one share the azetidine ring structure but differ in their substituents and overall properties .
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Pyridine Derivatives: : Compounds like 3-pyridinecarboxamide and 4-pyridinecarboxamide contain the pyridine moiety but lack the azetidine ring, resulting in different chemical and biological properties .
Properties
IUPAC Name |
1-acetyl-N-pyridin-3-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-6-9(7-14)11(16)13-10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZTVGUPMPJGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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